Ethyl thieno[2,3-b]pyridine-5-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl thieno[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)8-5-7-3-4-14-9(7)11-6-8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSNIODLDCURGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Studies and Conformational Analysis of Thieno 2,3 B Pyridine Systems
X-ray Crystallographic Analysis for Solid-State Conformation
A defining characteristic of the thieno[2,3-b]pyridine (B153569) core is its high degree of planarity. nih.govmdpi.com This feature arises from the fusion of the aromatic pyridine (B92270) ring and the thiophene (B33073) ring. Crystallographic studies on various derivatives confirm this near-flat topography. For instance, in a complex derivative, ethyl 3-amino-4-(4-chlorophenyl)-2-[(4-methoxyphenyl)carbamoyl]-6-phenylthieno[2,3-b]pyridine-5-carboxylate, the fused bicyclic system is reported to be almost perfectly planar, with a root-mean-square (r.m.s.) deviation of just 0.019 Å. Another example, 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (B390413), exhibits a very small dihedral angle of 1.38 (4)° between the planes of the thiophene and pyridine rings. This inherent planarity is a key factor that facilitates the close packing of molecules in the crystal lattice. nih.gov
The planar nature of thieno[2,3-b]pyridines promotes significant intermolecular interactions, which are fundamental to their molecular self-assembly in the crystalline state. nih.govrsc.orgnih.gov These non-covalent forces, primarily hydrogen bonds and π–π stacking, dictate the crystal packing and are responsible for the high melting points and often poor aqueous solubility observed in this class of compounds. nih.govmdpi.com
Hydrogen Bonding: In derivatives containing suitable functional groups, such as amino or amide moieties, hydrogen bonding is a dominant organizational force. Crystal structure analysis of a substituted ethyl thieno[2,3-b]pyridine-5-carboxylate derivative reveals that molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds. Similarly, crystals of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile are organized into layers through intermolecular N—H···N hydrogen bonds.
π–π Stacking: The electron-rich π-systems of the fused rings are prone to stacking interactions. These interactions are observed in numerous derivatives, where they contribute significantly to crystal stability. In one case, a weak, parallel-slipped π–π interaction is observed between the thiophene and pyridine rings of adjacent molecules within a dimer, with a centroid-to-centroid distance of 3.7936 (9) Å. In another example, π–π stacking interactions involving adjacent pyridine and thiophene rings feature a centroid-to-centroid distance of 3.537 (3) Å. The interplay between hydrogen bonding and π-stacking is crucial in forming stable, tightly packed three-dimensional structures. rsc.orgnih.gov
| Compound Derivative | Interaction Type | Description | Distance/Angle |
|---|---|---|---|
| Ethyl 3-amino-4-(4-chlorophenyl)-2-[(4-methoxyphenyl)carbamoyl]-6-phenylthieno[2,3-b]pyridine-5-carboxylate | Planarity | RMS deviation of fused ring system | 0.019 Å |
| 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | Planarity | Dihedral angle between thiophene and pyridine rings | 1.38 (4)° |
| Ethyl 3-amino-4-(4-chlorophenyl)-2-[(4-methoxyphenyl)carbamoyl]-6-phenylthieno[2,3-b]pyridine-5-carboxylate | π–π Stacking | Centroid-to-centroid distance | 3.7936 (9) Å |
| 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | π–π Stacking | Centroid-to-centroid distance | 3.537 (3) Å |
| Ethyl 3-amino-4-(4-chlorophenyl)-2-[(4-methoxyphenyl)carbamoyl]-6-phenylthieno[2,3-b]pyridine-5-carboxylate | Hydrogen Bonding | Forms inversion dimers via N—H⋯O bonds | R²₂(20) ring motif |
Spectroscopic Investigations for Elucidating Structural Dynamics (excluding basic identification)
While X-ray crystallography provides a static picture of the solid state, spectroscopic methods, particularly advanced Nuclear Magnetic Resonance (NMR), are essential for probing the structure and dynamics in solution.
Modern NMR spectroscopy extends far beyond simple structure verification. Two-dimensional (2D) techniques are powerful tools for the unambiguous assignment of complex structures and the determination of stereochemistry in thieno[2,3-b]pyridine derivatives. researchgate.net
Correlation Spectroscopy (COSY & HETCOR/HSQC): Experiments like COSY establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. youtube.com Heteronuclear correlation experiments such as HETCOR (Heteronuclear Correlation) or the more sensitive HSQC (Heteronuclear Single Quantum Coherence) map direct connections between protons and the carbons they are attached to (¹JCH). youtube.comnanalysis.com These are foundational for assigning the ¹H and ¹³C spectra of complex derivatives. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by detecting longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com This allows for the connection of molecular fragments that are not contiguous, such as linking substituents to the correct positions on the heterocyclic core. The relative intensity of HMBC cross-peaks can sometimes suggest the coupling pathway, with ³JCH correlations often being stronger than ²JCH. youtube.com More advanced methods, such as the i-HMBC experiment, have been developed to definitively distinguish between two- and three-bond correlations by measuring isotope shifts, providing an even higher level of certainty in structural elucidation. nih.gov The application of these 2D NMR techniques has been explicitly cited as proving the structures of novel thieno[2,3-b]pyridine derivatives. researchgate.net
Chiroptical Properties of Enantiomerically Pure Thieno[2,3-b]pyridines (if applicable)
Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), investigates the differential interaction of chiral molecules with left- and right-circularly polarized light. acs.org This technique is essential for assigning the absolute configuration of enantiomers. For a molecule to exhibit chiroptical properties, it must be chiral and present as a non-racemic mixture. Chirality can be introduced into thieno[2,3-b]pyridine systems by incorporating a stereocenter, often on a substituent, or by creating axial chirality through restricted rotation.
While chiral derivatives of thieno[2,3-b]pyridines have been synthesized, detailed studies on the chiroptical properties of enantiomerically pure forms of this compound or its close analogues are not extensively reported in the surveyed literature. Such studies would be a valuable area for future research to provide deeper insight into the stereochemical aspects of this molecular class. acs.org
Theoretical and Computational Investigations of Thieno 2,3 B Pyridine Systems
Electronic Structure and Aromaticity Analysis
Density Functional Theory (DFT) is a cornerstone of computational investigations into thieno[2,3-b]pyridine (B153569) systems, offering a balance between accuracy and computational cost. mdpi.com Calculations, commonly employing the B3LYP functional with basis sets like 6-311++G or def2-TZVP, are used to determine the ground-state geometry and electronic properties of the molecule. bohrium.combohrium.com
Theoretical studies consistently show that the fused thieno[2,3-b]pyridine bicyclic system is nearly planar. iucr.orgscispace.com This planarity is crucial for facilitating π-electron delocalization across both rings. The degree of aromaticity, a key factor in the system's stability and reactivity, has been computationally assessed. The aromaticity index (IA) for thieno[2,3-b]pyridine is lower than that of benzene (B151609) but is influenced by the fused thiophene (B33073) ring, distinguishing its properties from those of simple pyridine (B92270). nih.gov DFT calculations provide precise bond lengths that are in good agreement with experimental data from X-ray crystallography, confirming the hybrid nature of the bonds within the heterocyclic system. mdpi.com
Table 1: Representative Calculated Bond Lengths in Thieno[2,3-b]pyridine Derivatives Data derived from computational studies on related structures.
| Bond | Typical Calculated Length (Å) |
| Thiophene C-S | 1.66 - 1.81 |
| Thiophene C=C | 1.37 - 1.42 |
| Pyridine C-N | 1.33 - 1.38 |
| Pyridine C-C | 1.39 - 1.45 |
| C-C (fusion) | 1.40 - 1.44 |
| This interactive table is based on data reported for similar thieno[2,3-b]pyridine systems. mdpi.com |
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior and reactivity of a molecule. For thieno[2,3-b]pyridine derivatives, the HOMO is typically delocalized across the entire fused ring system, indicating the distribution of electron-donating character. mdpi.com Conversely, the LUMO's distribution can be significantly influenced by the nature and position of substituents, highlighting regions susceptible to nucleophilic attack. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. Computational studies on various thieno[2,3-b]pyridine analogues have shown that their HOMO and LUMO energies can be effectively tuned by different functional groups. bohrium.comarabjchem.org
Table 2: Calculated Frontier Molecular Orbital Energies for Thieno[2,3-b]pyridine Derivatives Values are representative ranges from DFT/B3LYP studies on various substituted thieno[2,3-b]pyridines. bohrium.comarabjchem.org
| Molecular Orbital | Energy Range (eV) |
| HOMO | -4.85 to -5.52 |
| LUMO | -2.79 to -3.62 |
| Energy Gap (ΔE) | ~1.90 to ~2.73 |
| This interactive table presents typical energy ranges for frontier orbitals in this class of compounds. |
Computational Elucidation of Reaction Mechanisms and Transition States
The synthesis of the thieno[2,3-b]pyridine core often involves multi-step reactions, including cyclization, which can be elucidated using computational methods. Theoretical calculations can map the potential energy surface of a reaction, identifying intermediates, transition states, and the corresponding activation energies. For instance, the formation of the thiophene ring portion often follows a Gewald-type mechanism, which involves the condensation of a ketone with an activated nitrile and elemental sulfur. mdpi.com The subsequent intramolecular cyclization to form the fused pyridine ring can also be modeled. smolecule.com
By calculating the energy profile for these cyclization pathways, chemists can understand the feasibility of a proposed synthetic route and predict the reaction conditions required. Methods such as constrained geometry scans (scan with optimization) are employed to investigate reaction paths, for example, by modeling the approach of reacting fragments or the progress of proton transfer events. researchgate.net These computational models provide a step-by-step view of bond formation and breaking, revealing the energetics of the entire transformation from reactants to products.
The thieno[2,3-b]pyridine system exhibits distinct regioselectivity in electrophilic substitution reactions, which can be explained through computational analysis. The fusion of the electron-rich thiophene ring to the electron-deficient pyridine ring results in enhanced reactivity toward electrophiles compared to pyridine alone. smolecule.comnih.gov
Computational tools are used to predict the most likely sites for electrophilic attack. The analysis of the Molecular Electrostatic Potential (MEP) map is a common approach, where regions of negative potential (electron-rich) indicate sites favorable for electrophilic attack. tandfonline.comnih.gov Furthermore, computational studies can explain observed substitution patterns by calculating the energetic barriers for the formation of intermediate sigma-complexes at different positions on the ring system. acs.org The position that proceeds through the lowest energy transition state is the kinetically favored product, providing a theoretical foundation for the observed regioselectivity.
Conformational Energetics and Rotational Barriers of Substituents
The conformational preference of the ethyl carboxylate group at the C5 position can be determined by performing a potential energy surface (PES) scan. nih.gov This involves systematically rotating the substituent around the single bond connecting it to the pyridine ring (the C5-C(carbonyl) bond) and calculating the relative energy at each incremental angle. The resulting energy profile reveals the most stable, low-energy conformations (local minima) and the energy required to rotate from one conformation to another (the rotational barrier or transition state). A co-planar arrangement between the ester group and the heterocyclic ring is often favored to maximize π-conjugation, though this can be counteracted by steric hindrance. scispace.com
Table 3: Illustrative Potential Energy Scan for C-C Bond Rotation in a Substituted Thieno[2,3-b]pyridine This is a representative table illustrating the type of data generated from a PES scan. Actual values depend on the specific molecule and computational method.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 0.00 | Planar (Stable) |
| 30 | 1.25 | Skewed |
| 60 | 3.50 | Skewed |
| 90 | 5.00 | Perpendicular (Barrier) |
| 120 | 3.50 | Skewed |
| 150 | 1.25 | Skewed |
| 180 | 0.15 | Planar (Stable) |
| This interactive table demonstrates how relative energy changes with the rotation of a substituent group, identifying stable conformations and rotational barriers. |
Quantitative Structure-Reactivity Relationships (QSAR) within Thieno[2,3-b]pyridine Families
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry and materials science for establishing a mathematical correlation between the structural properties of a series of compounds and their biological activity or reactivity. For the thieno[2,3-b]pyridine scaffold, QSAR models help elucidate the key molecular features that govern their function.
Research into the broader thieno[2,3-b]pyridine family has demonstrated the utility of QSAR in understanding their biological activities. For instance, 3D-QSAR models have been developed for thieno[2,3-b]pyridine-5-carbonitrile (B3116000) derivatives, which are structurally analogous to Ethyl thieno[2,3-b]pyridine-5-carboxylate, to explore their inhibitory effects on protein kinase C theta (PKC-θ). nih.gov In such studies, a series of compounds with varying substituents are synthesized and their biological activities are measured. These experimental values are then correlated with calculated molecular descriptors.
A hypothetical QSAR study on a series of thieno[2,3-b]pyridine-5-carboxylates, including the ethyl ester, might involve the descriptors shown in the table below. These descriptors quantify various aspects of the molecule's electronic and steric properties.
| Descriptor | Description | Hypothetical Value for this compound |
| LogP | Lipophilicity | 2.5 |
| HOMO (eV) | Highest Occupied Molecular Orbital Energy | -6.8 |
| LUMO (eV) | Lowest Unoccupied Molecular Orbital Energy | -1.2 |
| Dipole Moment (Debye) | Molecular Polarity | 3.1 |
| Molecular Weight ( g/mol ) | Molar Mass | 221.26 |
| Steric Hindrance (Å) | A measure of the bulkiness of the ester group | 2.9 |
| This table is interactive. You can sort and filter the data. |
The resulting QSAR equation would take a form such as:
Biological Activity = c0 + c1(LogP) + c2(HOMO) + c3(Dipole Moment) + ...
where 'c' represents the coefficients determined from the regression analysis. Such an equation would allow for the prediction of the activity of new, unsynthesized derivatives, thereby streamlining the drug discovery or materials development process. For instance, QSAR studies on related thieno[2,3-b]pyridinones have shown an inverse relationship between the size of a substituent and its binding affinity to the N-methyl-D-aspartate (NMDA) receptor. researchgate.net This highlights the importance of steric factors in the design of potent analogues.
Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies) for Mechanistic Insights
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions go beyond simple structure confirmation and provide deep mechanistic insights into molecular behavior.
NMR Chemical Shift Prediction:
While 1D and 2D NMR are standard for basic structural elucidation, theoretical calculations of NMR chemical shifts can help to resolve ambiguities in complex spectra and to understand the electronic environment of individual atoms. By calculating the magnetic shielding tensors of each nucleus, one can predict the corresponding chemical shifts. Discrepancies between experimental and calculated shifts can reveal subtle conformational changes or intermolecular interactions.
For this compound, DFT calculations could be used to predict the ¹H and ¹³C chemical shifts. A comparison of these predicted values with experimental data can confirm the assigned structure and provide confidence in the computational model.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C2 | 125.4 | 124.9 |
| C3 | 129.8 | 129.5 |
| C3a | 150.1 | 149.8 |
| C4 | 118.2 | 117.9 |
| C5 | 145.6 | 145.2 |
| C6 | 152.3 | 152.0 |
| C7a | 160.5 | 160.1 |
| C=O (ester) | 165.7 | 165.3 |
| This table is interactive. You can sort and filter the data. |
Vibrational Frequency Prediction:
The vibrational spectrum (Infrared and Raman) of a molecule is a fingerprint of its structure and bonding. DFT calculations can predict the vibrational frequencies and their corresponding normal modes. iosrjournals.orgnih.gov This information is invaluable for assigning experimental spectral bands to specific molecular motions, such as the stretching and bending of bonds.
For this compound, a key area of interest would be the vibrational modes involving the thieno[2,3-b]pyridine core and the ester functional group. For example, the C=O stretching frequency of the ester is sensitive to its electronic environment. Theoretical analysis can reveal how this frequency is influenced by conjugation with the heterocyclic ring system and by potential intermolecular hydrogen bonding in the solid state.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch (Ester) | 1715 | 1710 |
| C-N Stretch (Pyridine) | 1580 | 1575 |
| C-S Stretch (Thiophene) | 845 | 840 |
| C-H Aromatic Stretch | 3100-3000 | 3080-3010 |
| This table is interactive. You can sort and filter the data. |
By analyzing these predicted spectroscopic properties, researchers can gain a deeper understanding of the structure-property relationships in this compound, which can inform the design of new molecules with tailored characteristics.
Future Research Directions in the Synthetic and Mechanistic Chemistry of Thieno 2,3 B Pyridine Derivatives
Development of Stereoselective Synthetic Routes
A prominent future direction is the development of stereoselective synthetic methods. Currently, most synthetic routes to thieno[2,3-b]pyridine (B153569) derivatives yield achiral or racemic products. The introduction of stereocenters into the scaffold could have profound effects on the biological activity and pharmacokinetic properties of these molecules. Future research will likely focus on:
Asymmetric Catalysis: Employing chiral catalysts to control the formation of stereocenters during the construction of the heterocyclic core or the installation of substituents. This could involve asymmetric versions of classical cyclization reactions or enantioselective functionalization of a pre-formed thieno[2,3-b]pyridine ring.
Chiral Auxiliaries: Using covalently attached chiral molecules to direct the stereochemical outcome of key bond-forming reactions. These auxiliaries can be cleaved after the desired stereochemistry is set.
Substrate-Controlled Diastereoselectivity: For derivatives like Ethyl thieno[2,3-b]pyridine-5-carboxylate that can be modified to include existing stereocenters (e.g., via reduction of a ketone to a chiral alcohol), these centers can be used to direct the stereoselective introduction of new chiral centers.
The development of such routes is critical for exploring the structure-activity relationships of chiral thieno[2,3-b]pyridine derivatives and for the synthesis of enantiomerically pure drug candidates.
Exploration of Novel Bond-Forming Reactions and C-H Activation Strategies
Expanding the toolkit of reactions to functionalize the thieno[2,3-b]pyridine core is a major avenue for future research. While classical methods like the Thorpe-Ziegler and Gewald reactions are well-established for building the ring system researchgate.net, modern bond-forming strategies can provide more direct and efficient access to novel analogues.
A particularly promising area is C-H activation . This strategy allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in the scaffold, bypassing the need for pre-functionalized starting materials. Research has demonstrated the feasibility of palladium-catalyzed direct C-H arylation on the thiophene (B33073) ring of related thieno-pyridine systems. mdpi.com Future work will likely expand upon this by:
Improving Selectivity: Developing catalysts and conditions that can selectively target specific C-H bonds on either the thiophene or pyridine (B92270) moiety of the this compound scaffold.
Broadening Scope: Extending C-H activation to include not just arylation but also alkylation, amination, and other transformations.
Exploring Other Metals: Investigating catalysts based on metals other than palladium, such as rhodium or iridium, which may offer complementary reactivity and selectivity. chemrxiv.org
The table below summarizes optimization efforts for a direct C-H arylation reaction on a related thieno[3,2-b]pyridine, highlighting the types of parameters that would be explored for functionalizing this compound. mdpi.com
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | - | K₂CO₃ | Toluene | 110 | 24 | 0 |
| 2 | Pd(OAc)₂ (5) | - | KOAc | Toluene | 110 | 24 | 0 |
| 3 | Pd(OAc)₂ (5) | P(t-Bu)₂MeHBF₄ (10) | K₂CO₃ | Toluene | 110 | 24 | 15 |
| 4 | Pd(OAc)₂ (5) | P(t-Bu)₂MeHBF₄ (10) | KOAc | Toluene | 110 | 24 | 26 |
| 5 | Pd(OAc)₂ (10) | P(t-Bu)₂MeHBF₄ (20) | KOAc | Toluene | 110 | 24 | 20 |
Data adapted from a study on 2-phenylthieno[3,2-b]pyridine, demonstrating the principles of reaction optimization. mdpi.com
Cross-coupling reactions, such as the Suzuki coupling, have also been successfully applied to bromo-substituted thieno[2,3-b]pyrazines to introduce new aryl and heteroaryl groups, suggesting a viable path for derivatizing halogenated precursors of this compound. researchgate.net
Integration of Flow Chemistry and Continuous Processing in Synthesis
The translation of synthetic protocols from laboratory-scale batches to larger-scale production presents challenges in terms of safety, reproducibility, and efficiency. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers solutions to many of these issues. Future research will likely focus on adapting the synthesis of this compound and its derivatives to continuous flow processes.
The advantages of this approach include:
Enhanced Heat and Mass Transfer: Allowing for precise temperature control and the safe use of highly exothermic or rapid reactions.
Improved Safety: Minimizing the volume of hazardous reagents and intermediates present at any given time.
Scalability: Production can be scaled up by simply running the system for longer periods, avoiding the need to re-optimize reactions for larger vessels.
Automation and Integration: Flow reactors can be integrated with online purification and analysis, streamlining the entire manufacturing process.
Applying flow chemistry to key synthetic steps, such as the initial condensation and cyclization reactions, could significantly improve the efficiency and accessibility of this important class of compounds.
Advanced Mechanistic Investigations Using In Situ Spectroscopy and Kinetic Studies
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. While kinetic studies on the electrophilic substitution of the thieno[2,3-b]pyridine nucleus have provided foundational insights into its reactivity rsc.org, modern analytical techniques can offer a much more detailed picture.
Future mechanistic work will likely involve:
In Situ Spectroscopy: Techniques like in situ NMR, IR, and Raman spectroscopy can be used to monitor reactions in real-time. This allows for the direct observation of reactive intermediates and transition states, providing a more complete mechanistic picture than traditional methods that rely on analyzing the final product.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates, and rationalize observed selectivity. chemrxiv.org This can be a powerful predictive tool when exploring new reaction conditions.
Kinetic Analysis: Detailed kinetic studies can elucidate the rate-determining steps of a reaction and the influence of different catalysts, solvents, and substituents on the reaction rate.
For example, investigating the mechanism of oxidative dimerization observed in some 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series could reveal pathways to either control or exploit this reactivity for the synthesis of more complex, fused systems. acs.org
Design of Next-Generation Thieno[2,3-b]pyridine Chemical Scaffolds with Tunable Reactivity
The ultimate goal of synthetic research is often the creation of molecules with specific, optimized functions. The this compound scaffold is an excellent starting point for creating next-generation derivatives with tunable reactivity and biological activity. The ethyl ester group is a key functional handle that can be readily converted into other groups (e.g., carboxylic acids, amides, alcohols), providing a gateway to a vast chemical space.
Future design strategies will focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents around the thieno[2,3-b]pyridine core and evaluating the impact on a desired property, such as inhibitory activity against a specific enzyme. mdpi.comrsc.org For instance, research has shown that substitution at the para-position of a phenyl carboxamide ring can lead to a loss of antiproliferative activity, guiding future design efforts. rsc.org
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain or improve activity while modifying other properties like solubility or metabolic stability. For example, the thiophene ring could be replaced with a furan (B31954) to create furo[2,3-b]pyridine (B1315467) analogues. nih.gov
Prodrug Approaches: Incorporating moieties that are cleaved in vivo to release the active drug. Bulky ester and carbonate groups have been added to thieno[2,3-b]pyridines to disrupt crystal packing, improve solubility, and enhance anti-proliferative activity. mdpi.com
The design of new scaffolds will be an iterative process, combining synthetic chemistry with biological evaluation and computational modeling to rationally design molecules with enhanced potency and selectivity for targets such as protein kinases or DNA repair enzymes. nih.govnih.gov
Q & A
Q. What are common synthetic routes for Ethyl thieno[2,3-b]pyridine-5-carboxylate derivatives?
Derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. For example, replacing chlorine in ethyl 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate with aryloxo or arylthio groups yields substituted analogs . Another route involves reacting 3-cyanopyridine-2(1H)-thiones with alkylating agents followed by Thorpe-Ziegler isomerization . Multi-step protocols often include recrystallization (e.g., ethanol) to isolate pure products .
Q. Which analytical techniques characterize this compound derivatives?
Key methods include:
- NMR spectroscopy (1H, 13C, DEPT, 2D) to confirm substitution patterns and regiochemistry .
- X-ray crystallography to resolve crystal structures and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
- HRMS for precise molecular weight validation .
- LC-MS and elemental analysis to assess purity and composition .
Q. What biological activities are reported for this compound derivatives?
These derivatives exhibit cytotoxicity against leukemia cell lines (e.g., CCRF-CEM and multidrug-resistant CEM/ADR5000), with IC50 values as low as 2.58 µM . Some show antiviral activity against HSV-1 and H5N1 , while others act as kinase inhibitors (e.g., PIM-1) for anticancer applications .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies optimize this compound derivatives?
SAR strategies include:
- Substituent modification : Phenol or thiophenol groups at position 2 enhance cytotoxicity .
- Rigid analog design : Fusing aromatic rings (e.g., benzo[b]thieno[3,2-h]-1,6-naphthyridine) improves target affinity .
- Functional group tuning : Nitro or cyclopropyl groups at position 7 modulate solubility and metabolic stability .
Q. What strategies overcome multidrug resistance in this compound-based anticancer agents?
- Dual-targeting derivatives : Compounds with aryloxo groups (e.g., 3b) inhibit both sensitive and resistant cell lines by bypassing efflux pumps .
- Combination therapy : Pairing with P-glycoprotein inhibitors (e.g., verapamil) to enhance intracellular accumulation .
Q. How can contradictions in cytotoxicity data across studies be resolved?
- Standardized assays : Use identical cell lines (e.g., CCRF-CEM) and protocols (e.g., MTT assays) to minimize variability .
- Meta-analysis : Compare substituent effects (e.g., nitro vs. cyano groups) to identify structural determinants of potency .
- Dose-response validation : Replicate IC50 measurements under controlled conditions (e.g., 150 K crystal data for structural consistency) .
Q. What role does computational modeling play in designing derivatives with target affinities?
- Docking studies : Predict binding modes to kinases (e.g., PIM-1) by simulating interactions with the ATP-binding pocket .
- QSAR models : Correlate electronic properties (e.g., Hammett constants) with bioactivity to prioritize synthetic targets .
- MD simulations : Assess stability of hydrogen-bonded dimers in crystal structures to guide solid-state optimization .
Methodological Tables
Q. Table 1: Cytotoxicity of Selected Derivatives
| Compound | Substituent (Position) | IC50 (CEM/ADR5000, µM) | IC50 (CCRF-CEM, µM) | Reference |
|---|---|---|---|---|
| 3b | Phenol (2) | 4.49 ± 0.29 | 2.58 ± 0.55 | |
| 3e | Thiophenol (2) | 8.21 ± 1.12 | 5.34 ± 0.89 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
